molecular formula C10H11NO2 B14809083 5-Cyclopropoxy-6-methylpicolinaldehyde

5-Cyclopropoxy-6-methylpicolinaldehyde

Cat. No.: B14809083
M. Wt: 177.20 g/mol
InChI Key: DFLKEKDTVMZTNE-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-methylpicolinaldehyde: is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of a cyclopropoxy group attached to the 5th position and a methyl group attached to the 6th position of the picolinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-6-methylpicolinaldehyde typically involves the introduction of the cyclopropoxy group and the methyl group onto the picolinaldehyde core. One common method involves the reaction of 5-methylpicolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-6-methylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Cyclopropoxy-6-methylpicolinaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions and mechanisms .

Medicine: It can be used in the design and synthesis of new pharmaceutical agents, particularly those targeting specific enzymes or receptors involved in disease processes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique chemical properties make it valuable in the development of new materials and formulations .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-methylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of their activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for certain targets. Additionally, the methyl group can influence the compound’s overall stability and reactivity .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-cyclopropyloxy-6-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H11NO2/c1-7-10(13-9-3-4-9)5-2-8(6-12)11-7/h2,5-6,9H,3-4H2,1H3

InChI Key

DFLKEKDTVMZTNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=O)OC2CC2

Origin of Product

United States

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